molecular formula C18H16N2O2S B5146417 N-(3-hydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide

N-(3-hydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide

Cat. No.: B5146417
M. Wt: 324.4 g/mol
InChI Key: VAOUKCKVHPAJAN-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide is a synthetic organic compound that belongs to the class of sulfanylacetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-hydroxyaniline and 4-methylquinoline-2-thiol.

    Formation of Intermediate: The 3-hydroxyaniline is reacted with chloroacetyl chloride to form 3-hydroxyphenyl chloroacetamide.

    Final Coupling: The intermediate is then coupled with 4-methylquinoline-2-thiol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions may target the quinoline ring or the sulfanyl group.

    Substitution: N-(3-hydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide can participate in nucleophilic substitution reactions, especially at the amide or sulfanyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to the formation of amines or thiols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: The compound may inhibit enzyme activity, modulate receptor function, or interfere with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxyphenyl)-2-(quinolin-2-yl)sulfanylacetamide
  • N-(3-hydroxyphenyl)-2-(4-methylquinolin-2-yl)acetamide

Uniqueness

N-(3-hydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide is unique due to the presence of both the hydroxyl and sulfanyl groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(3-hydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-12-9-18(20-16-8-3-2-7-15(12)16)23-11-17(22)19-13-5-4-6-14(21)10-13/h2-10,21H,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOUKCKVHPAJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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